N'-benzyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide
Description
N'-benzyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a heterocyclic compound featuring a fused thienopyrazole core substituted with a 3-chlorophenyl group at the 2-position. The ethanediamide linker bridges the thienopyrazole moiety to a benzyl group, creating a structurally complex molecule.
The thieno[3,4-c]pyrazole system is a bicyclic scaffold combining thiophene and pyrazole rings, which may confer unique electronic and steric properties. The 3-chlorophenyl substituent likely enhances lipophilicity and target binding, as seen in fungicides such as flutolanil .
Properties
IUPAC Name |
N-benzyl-N'-[2-(3-chlorophenyl)-4,6-dihydrothieno[3,4-c]pyrazol-3-yl]oxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H17ClN4O2S/c21-14-7-4-8-15(9-14)25-18(16-11-28-12-17(16)24-25)23-20(27)19(26)22-10-13-5-2-1-3-6-13/h1-9H,10-12H2,(H,22,26)(H,23,27) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JRTNQKJXCKBKJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2=C(N(N=C2CS1)C3=CC(=CC=C3)Cl)NC(=O)C(=O)NCC4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H17ClN4O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
412.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-benzyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Thienopyrazole Core: The thienopyrazole core can be synthesized through a cyclization reaction involving a thioamide and a hydrazine derivative under acidic conditions.
Introduction of the Chlorophenyl Group: The chlorophenyl group can be introduced via a nucleophilic substitution reaction using a chlorobenzene derivative.
Benzylation: The benzyl group is introduced through a benzylation reaction using benzyl chloride and a suitable base.
Formation of the Ethanediamide Moiety: The ethanediamide moiety is formed by reacting the intermediate product with ethylenediamine under appropriate conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
N’-benzyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride to reduce specific functional groups within the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide, acetic acid.
Reduction: Lithium aluminum hydride, sodium borohydride, ethanol.
Substitution: Sodium hydroxide, potassium carbonate, dimethyl sulfoxide.
Major Products Formed
Oxidation: Sulfoxides, sulfones.
Reduction: Reduced thienopyrazole derivatives.
Substitution: Substituted chlorophenyl derivatives.
Scientific Research Applications
N’-benzyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Investigated for its potential as an enzyme inhibitor and its interactions with biological macromolecules.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and as a precursor for the synthesis of specialty chemicals.
Mechanism of Action
The mechanism of action of N’-benzyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor of certain enzymes by binding to their active sites, thereby blocking their activity. Additionally, it may interact with cellular receptors and signaling pathways, leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues in Agrochemical Chemistry
The compound’s structural motifs align with several agrochemicals, particularly benzamide and carboxamide derivatives. Below is a comparative analysis:
Key Observations:
- Heterocyclic Cores: Unlike flutolanil (benzamide) or cyprofuram (cyclopropane-carboxamide), the target compound’s thienopyrazole core may offer enhanced π-stacking interactions and metabolic stability due to sulfur and nitrogen atoms .
- Substituent Effects: The 3-chlorophenyl group is a common motif in fungicides (e.g., cyprofuram), where chlorine enhances electrophilicity and target binding . The benzyl group in the ethanediamide linker may increase lipophilicity compared to inabenfide’s hydroxyphenylmethyl group.
- Functional Group Diversity: The ethanediamide linker (CONHCH2NHBz) provides two amide bonds, differing from flutolanil’s single benzamide. This could improve conformational flexibility or receptor engagement.
Spectroscopic and Computational Insights
While direct data on the target compound’s spectroscopy is unavailable, 1H-NMR analysis of structurally related triazole derivatives (e.g., δ 7.5–8.2 ppm for aromatic protons, δ 13.0 ppm for NH-triazole ) suggests that the thienopyrazole NH and aromatic signals would appear in similar regions. Computational tools like Multiwfn (wavefunction analysis) and AutoDock4 (docking simulations) are widely used to predict electronic properties and binding modes for such compounds . For example:
- Electrostatic Potential (ESP): The thienopyrazole’s electron-deficient regions (due to chlorine and sulfur) may favor interactions with enzyme active sites, akin to flutolanil’s trifluoromethyl group .
- Docking Studies: AutoDock4 simulations could model the compound’s affinity for fungal cytochrome P450 targets, similar to cyprofuram’s mechanism .
Biological Activity
N'-benzyl-N-[2-(3-chlorophenyl)-2H,4H,6H-thieno[3,4-c]pyrazol-3-yl]ethanediamide is a synthetic compound belonging to the thienopyrazole class. Its unique structure, characterized by a thieno and pyrazole ring system along with a benzyl and chlorophenyl group, positions it as a significant candidate in medicinal chemistry. This article delves into the biological activities associated with this compound, highlighting its potential therapeutic applications.
Structural Characteristics
The compound's molecular formula is C₁₈H₁₈ClN₃OS, with a molecular weight of approximately 380.8 g/mol. The structural features include:
- Thieno[3,4-c]pyrazole Core : A fused ring system that contributes to various biological activities.
- Benzyl and Chlorophenyl Substituents : These groups are believed to enhance the compound’s interaction with biological targets.
| Feature | Description |
|---|---|
| Molecular Formula | C₁₈H₁₈ClN₃OS |
| Molecular Weight | 380.8 g/mol |
| Core Structure | Thieno[3,4-c]pyrazole |
| Substituents | Benzyl and Chlorophenyl groups |
Antimicrobial Properties
Research indicates that compounds within the thienopyrazole class exhibit notable antimicrobial activity. In vitro studies have demonstrated that this compound shows effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. For instance:
- Gram-negative Bacteria : Effective against Escherichia coli and Pseudomonas aeruginosa.
- Gram-positive Bacteria : Demonstrated activity against Staphylococcus aureus.
The biological activity of this compound is attributed to several mechanisms:
- Enzyme Inhibition : It may inhibit key enzymes involved in bacterial metabolism.
- Receptor Interaction : The compound could bind to specific cellular receptors, altering signal transduction pathways.
- Gene Expression Modulation : It may affect the expression of genes related to cell growth and apoptosis.
Antioxidant Activity
In addition to antimicrobial properties, this compound has been evaluated for its antioxidant potential. Studies using DPPH radical scavenging assays indicate significant antioxidant activity, suggesting its potential role in combating oxidative stress-related diseases.
Study 1: Antimicrobial Efficacy
A comprehensive study assessed the antimicrobial efficacy of various thienopyrazole derivatives, including this compound. The results indicated:
- Minimum Inhibitory Concentrations (MIC) for tested bacterial strains ranged from 50 µg/mL to 200 µg/mL.
- The compound showed superior activity compared to standard antibiotics like ampicillin.
Study 2: Antioxidant Activity Assessment
In vitro antioxidant assays revealed that this compound exhibited a high degree of DPPH radical scavenging activity with an IC50 value comparable to established antioxidants such as ascorbic acid.
Q & A
Q. What are the common synthetic routes for this compound, and what reaction conditions are critical for optimal yield?
The synthesis typically involves multi-step organic reactions starting with the formation of the thieno[3,4-c]pyrazole core via cyclization of precursors like thiophene or pyrazole derivatives. Subsequent steps introduce substituents (e.g., 3-chlorophenyl, benzyl groups) through nucleophilic substitution or coupling reactions. Key conditions include:
- Temperature control : Reactions often require reflux conditions (e.g., in DMF or DCM) or room temperature for sensitive intermediates .
- Catalysts : Palladium or copper-based catalysts for cross-coupling reactions .
- Solvents : Polar aprotic solvents (e.g., DMF, acetonitrile) to stabilize intermediates .
- Purification : HPLC or column chromatography ensures high purity .
Q. Which spectroscopic techniques are most effective for characterizing its structure, and how can researchers ensure data accuracy?
- NMR spectroscopy : Confirms proton and carbon environments, with H NMR resolving aromatic protons and C NMR identifying carbonyl groups .
- Mass spectrometry (MS) : Validates molecular weight and fragmentation patterns .
- X-ray crystallography : Provides precise bond lengths and angles for structural validation .
- Purity checks : Use TLC or HPLC to rule out impurities before analysis .
Q. What are the known biological targets or pathways affected by this compound?
The compound interacts with enzymes (e.g., kinases) or receptors via its thieno[3,4-c]pyrazole core and halogenated aromatic groups. Reported activities include:
- Anti-inflammatory effects : Inhibition of COX-2 or NF-κB pathways .
- Anticancer potential : Modulation of apoptosis-related proteins (e.g., Bcl-2, caspase-3) .
- Experimental approaches : Biochemical assays (e.g., enzyme inhibition) and cellular viability assays (MTT) are used to validate targets .
Advanced Research Questions
Q. How can researchers optimize synthesis to improve yield and purity, given conflicting methodologies?
- Design of Experiments (DoE) : Systematically vary parameters (e.g., temperature, solvent ratio) to identify optimal conditions .
- Parallel synthesis : Test multiple routes (e.g., cyclization vs. coupling) to compare efficiency .
- In-line analytics : Use FTIR or Raman spectroscopy for real-time monitoring of reaction progress .
- Reference studies : Compare yields from similar compounds (e.g., 4-chlorophenyl analogs) to infer scalability .
Q. What strategies resolve contradictions in reported biological activity data?
- Orthogonal assays : Validate initial findings with complementary methods (e.g., SPR for binding affinity alongside cellular assays) .
- Structural analogs : Synthesize derivatives to isolate the pharmacophore responsible for activity .
- Meta-analysis : Reconcile discrepancies by accounting for variations in cell lines, assay conditions, or compound purity .
Q. How can computational methods predict reactivity and interaction mechanisms?
- Molecular docking : Simulate binding poses with target proteins (e.g., kinases) using software like AutoDock .
- MD simulations : Assess stability of ligand-receptor complexes over time .
- QSAR models : Corrogate substituent effects (e.g., electron-withdrawing groups) with bioactivity data .
Q. What are the challenges in establishing structure-activity relationships (SAR)?
- Synthetic complexity : Introducing substituents (e.g., nitro, methoxy) requires multi-step routes with low yields .
- Data variability : Biological assays may show non-linear dose responses due to off-target effects .
- Approach : Use combinatorial libraries to systematically vary substituents and apply machine learning for pattern recognition .
Methodological Considerations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
